Apoptosis Induction vs. Trifolirhizin
Direct head-to-head comparison in HL-60 human promyelotic leukemia cells demonstrated that the extent of apoptosis induction by maackiain was significantly larger than that by trifolirhizin, its glycosylated derivative [1]. Both compounds induced DNA fragmentation to oligonucleosomal-sized fragments in a concentration- and time-dependent manner, but the aglycone maackiain exhibited superior pro-apoptotic potency. This finding is critical for researchers selecting between the aglycone and glycoside forms for apoptosis-related studies.
| Evidence Dimension | Apoptosis induction extent |
|---|---|
| Target Compound Data | Larger extent of apoptosis induction (qualitative comparison) |
| Comparator Or Baseline | Trifolirhizin (maackiain glycoside): smaller extent of apoptosis induction |
| Quantified Difference | Extent of growth suppression and induction of apoptosis by maackiain was greater than that by the glycoside (trifolirhizin) [1]. |
| Conditions | HL-60 human promyelotic leukemia cells; DNA fragmentation assay; concentration- and time-dependent assessment |
Why This Matters
Glycosylation reduces apoptotic potency, so procurement of the aglycone maackiain is essential for maximizing apoptosis-inducing activity in leukemia research models.
- [1] Aratanechemuge Y, et al. Induction of apoptosis by maackiain and trifolirhizin (maackiain glycoside) isolated from sanzukon (Sophora Subprostrate Chen et T. Chen) in human promyelotic leukemia HL-60 cells. Oncol Rep. 2004;12(6):1237-1241. View Source
